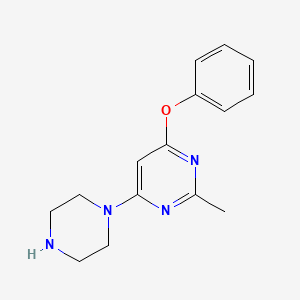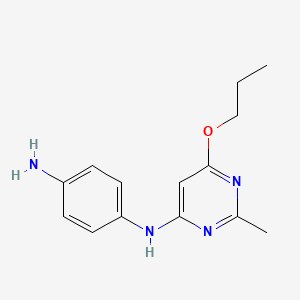![molecular formula C16H11N3O2 B6576532 3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1413504-46-7](/img/structure/B6576532.png)
3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one, commonly referred to as 3Z-TQX, is a heterocyclic compound that has been widely studied due to its potential applications in many scientific fields, including medicinal chemistry and materials science. 3Z-TQX is a five-membered ring system containing an oxygen atom and two nitrogen atoms, and is classified as an oxindole derivative. This compound has a broad range of properties, including antifungal, anti-inflammatory, and antioxidant activities, and has recently been used as a novel drug scaffold for the development of novel therapeutic agents.
科学研究应用
3Z-TQX has been studied extensively in the scientific community due to its potential applications in medicinal chemistry and materials science. In medicinal chemistry, 3Z-TQX has been studied for its potential as an antifungal, anti-inflammatory, and antioxidant agent. In materials science, 3Z-TQX has been studied for its potential use as a photovoltaic material, a catalyst, and a luminescent material.
作用机制
The exact mechanism of action of 3Z-TQX is not yet fully understood. However, it is believed to act by binding to specific receptors in the body, which can then trigger a cascade of biochemical and physiological effects. For example, 3Z-TQX has been shown to bind to the estrogen receptor, which can then lead to an increase in estrogen-responsive gene expression. Additionally, 3Z-TQX has been shown to bind to the androgen receptor, which can then lead to an increase in testosterone production.
Biochemical and Physiological Effects
3Z-TQX has been shown to have a wide range of biochemical and physiological effects. In animal studies, 3Z-TQX has been shown to have anti-inflammatory, antioxidant, and antifungal activities. Additionally, 3Z-TQX has been shown to have a neuroprotective effect and to reduce the risk of cardiovascular disease. In addition, 3Z-TQX has been shown to have an anti-cancer effect and to reduce the risk of certain types of cancer.
实验室实验的优点和局限性
The advantages of using 3Z-TQX in laboratory experiments include its low cost, its ease of synthesis, and its wide range of potential applications. Additionally, 3Z-TQX has been shown to be relatively non-toxic, making it a safe choice for laboratory experiments. The limitations of using 3Z-TQX in laboratory experiments include its relatively short half-life and its lack of solubility in certain solvents.
未来方向
There is still much to be explored regarding the potential applications of 3Z-TQX. Future research could focus on the development of novel therapeutic agents based on 3Z-TQX, as well as the development of new materials based on 3Z-TQX. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 3Z-TQX, as well as to identify new potential applications for 3Z-TQX. Finally, further research could be conducted to improve the synthesis of 3Z-TQX and to increase its solubility in certain solvents.
合成方法
3Z-TQX can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Biginelli reaction. In the Knoevenagel condensation reaction, an aldehyde, a ketone, and a primary amine are reacted in the presence of a base such as sodium hydroxide to form a β-hydroxy amide. The Biginelli reaction involves the reaction of an aldehyde, a β-keto ester, and an urea or thiourea to form a 1,3-dicarbonyl compound. Both of these reactions have been used to synthesize 3Z-TQX in the laboratory.
属性
IUPAC Name |
3-(2-hydroxy-1H-indol-3-yl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-15-13(9-5-1-2-6-10(9)18-15)14-16(21)19-12-8-4-3-7-11(12)17-14/h1-8,18,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFZSQBWKMVUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B6576452.png)
![(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6576453.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B6576464.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B6576470.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6576473.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine](/img/structure/B6576488.png)


![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine](/img/structure/B6576504.png)
![N-(3,5-dimethylphenyl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6576509.png)
![ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)acetate](/img/structure/B6576523.png)
![6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B6576537.png)
![1,3-dimethyl-7-(3-phenylpropyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576546.png)
![3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6576550.png)